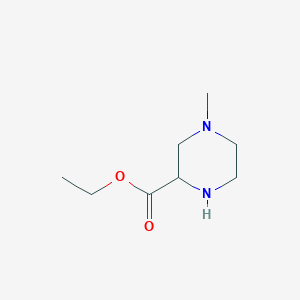

Ethyl 4-methylpiperazine-2-carboxylate

描述

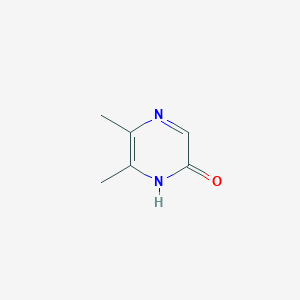

Ethyl 4-methylpiperazine-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The ethyl group attached to the carboxylate function indicates that this compound is an ester, and the methyl group on the piperazine ring signifies a substitution at the 4-position.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate was optimized from (S)-1-phenylethanamine and ethyl 2-oxoacetate, leading to an improved overall yield from 17.0% to 47.6% . This method proved effective for reducing production costs. Another study reported the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a three-component one-pot condensation reaction, indicating the versatility of methods available for synthesizing piperazine derivatives .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of ethyl piperazine derivatives have been extensively studied using various spectroscopic techniques and quantum chemical calculations. For example, the molecular structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single-crystal X-ray diffraction studies . Similarly, the structure of a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by 1H NMR, UV–Visible, FT-IR, and Mass spectroscopy .

Chemical Reactions Analysis

Ethyl piperazine derivatives can undergo various chemical reactions. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, demonstrating the reactivity of such compounds in creating diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl piperazine derivatives have been evaluated through experimental and theoretical studies. The vibrational analysis of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of a dimer in the solid state by intermolecular heteronuclear hydrogen bonding . The binding energy of the dimer was calculated to be 15.54 kcal/mol using AIM calculations . Additionally, the influence of an ethylene spacer on the 5-HT(1A) and 5-HT(2A) receptor affinity of arylpiperazine derivatives was studied, revealing that receptor affinity decreased proportionally with the length of the alkyl chain .

科学研究应用

Ethyl 4-Methylpiperazine-2-carboxylate is a chemical compound with the linear formula C8H16N2O2 . It’s often used as an intermediate in the synthesis of other chemical compounds .

One potential application of this compound is in the field of pharmaceuticals . As an intermediate, it can be used in the synthesis of various drugs. The exact methods of application or experimental procedures would depend on the specific drug being synthesized.

Another potential application is in the field of organic chemistry , where it could be used in the synthesis of other complex organic compounds . For example, it could be used to build the triazole ring in certain compounds .

-

Pharmaceuticals

-

Organic Chemistry

-

Synthesis of Piperazines

-

Drug Discovery

- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Ethyl 4-Methylpiperazine-2-carboxylate could potentially be used in the synthesis of these types of drugs .

-

Synthesis Routes

- Ethyl 4-Methylpiperazine-2-carboxylate can be used in various synthesis routes. The specific methods of application or experimental procedures would depend on the specific synthesis route being followed.

-

C-H Functionalization

安全和危害

The compound is classified under the GHS07 category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

属性

IUPAC Name |

ethyl 4-methylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUYOQHZQCEQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502506 | |

| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methylpiperazine-2-carboxylate | |

CAS RN |

63285-60-9 | |

| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1338515.png)